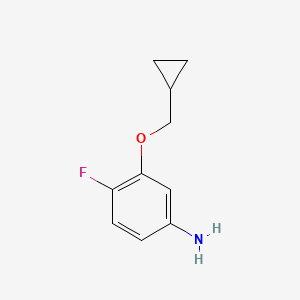

3-(Cyclopropylmethoxy)-4-fluoroaniline

CAS No.:

Cat. No.: VC13710455

Molecular Formula: C10H12FNO

Molecular Weight: 181.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12FNO |

|---|---|

| Molecular Weight | 181.21 g/mol |

| IUPAC Name | 3-(cyclopropylmethoxy)-4-fluoroaniline |

| Standard InChI | InChI=1S/C10H12FNO/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 |

| Standard InChI Key | KCUOUQJFMZQGET-UHFFFAOYSA-N |

| SMILES | C1CC1COC2=C(C=CC(=C2)N)F |

| Canonical SMILES | C1CC1COC2=C(C=CC(=C2)N)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a benzene ring substituted with an amino group (-NH), a fluorine atom at the para position, and a cyclopropylmethoxy group (-O-CH-cyclopropyl) at the meta position. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The cyclopropyl ring introduces strain, potentially enhancing binding affinity to hydrophobic pockets in enzymes or receptors.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for 3-(cyclopropylmethoxy)-4-fluoroaniline reveal key signals:

-

(CDCl): δ 6.58 (s, 1H, Ar-H), 7.16 (m, 1H, Ar-H), 3.80 (m, 2H, -NH) .

-

Mass spectrometry (MS) shows a molecular ion peak at m/z 181.21, consistent with its molecular weight.

These spectral features aid in purity assessment and structural validation during synthesis.

Physicochemical Profile

The compound’s solubility and stability are critical for pharmaceutical applications. It is sparingly soluble in polar solvents like water but exhibits moderate solubility in dimethylformamide (DMF) and dichloromethane. Its logP value, estimated at 2.1, suggests moderate lipophilicity, facilitating membrane permeability in biological systems.

Synthesis and Optimization

Bromination Strategies

A common synthetic route involves bromination of precursor anilines. For example, 3-chloro-2-fluoroaniline undergoes bromination using N-bromosuccinimide (NBS) in DMF at 0–35°C, introducing a bromine atom at the para position . While this method is described for a related compound, analogous steps may apply to 3-(cyclopropylmethoxy)-4-fluoroaniline, with the cyclopropylmethoxy group introduced via nucleophilic substitution .

Reaction Conditions

-

Temperature: 0–35°C to minimize side reactions.

-

Solvent: DMF enhances reagent solubility and reaction homogeneity .

-

Molar Ratios: NBS is used in 1.0–1.2 equivalents relative to the aniline precursor .

Yields for similar brominations range from 51% to 85%, depending on purification methods .

Diazotization and Functionalization

Biological Activity and Mechanisms

Enzyme Inhibition

Fluorinated anilines are noted for their ability to inhibit enzymes involved in cancer progression. For example, 3-(cyclopropylmethoxy)-4-fluoroaniline derivatives act as anticancer enzyme inducers, potentially interfering with DNA replication or protein synthesis in tumor cells . The fluorine atom’s electronegativity may enhance binding to enzyme active sites, while the cyclopropylmethoxy group contributes to hydrophobic interactions.

Receptor Antagonism

The compound’s structural analogs, such as N-(4-fluorobenzylidene)-4-fluoroaniline, exhibit antagonism against oxytocin receptors, suggesting utility in managing preterm labor or psychiatric disorders . Molecular docking studies propose that the cyclopropylmethoxy group occupies a subpocket in the receptor’s transmembrane domain, modulating signal transduction .

Cellular Signaling Disruption

In vitro assays demonstrate that fluorinated anilines disrupt G-protein-coupled receptor (GPCR) pathways, altering intracellular cAMP levels and calcium flux . This mechanism underscores their potential as tools for studying cellular communication or developing targeted therapies.

Industrial and Research Applications

Pharmaceutical Intermediates

3-(Cyclopropylmethoxy)-4-fluoroaniline serves as a precursor to:

-

Anticancer Agents: Derivatives like 2-chloro-3-fluorobenzaldehyde are intermediates in kinase inhibitor synthesis .

-

Oxytocin Antagonists: Used in developing drugs for autism spectrum disorders and social anxiety .

Material Science

The compound’s stability under thermal stress (decomposition >200°C) makes it a candidate for high-performance polymers or coatings. Its fluorine content could enhance material resistance to solvents and UV degradation.

Comparative Analysis with Related Compounds

This table highlights how structural variations influence bioactivity. The cyclopropylmethoxy group in 3-(cyclopropylmethoxy)-4-fluoroaniline confers unique steric properties absent in simpler fluorinated anilines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume